2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family, characterized by a hydroxyl group and a methoxy group attached to its structure. Its molecular formula is , and it has a molecular weight of approximately 219.19 g/mol. This compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.
2-Hydroxy-7-methoxyquinoline-4-carboxylic acid is classified under the category of heterocyclic compounds, specifically as a derivative of quinoline. Its structure features a carboxylic acid functional group, which contributes to its acidic properties, as well as hydroxy and methoxy substituents that influence its reactivity and biological activity.
The synthesis of 2-hydroxy-7-methoxyquinoline-4-carboxylic acid can be achieved through multiple synthetic routes. One common method involves the reaction of 7-methoxyquinoline with appropriate carboxylic acid derivatives under controlled conditions.
The reaction mechanism often involves electrophilic substitution at the 2-position of the quinoline ring, followed by hydrolysis to yield the final carboxylic acid product.
The molecular structure of 2-hydroxy-7-methoxyquinoline-4-carboxylic acid can be represented as follows:
The compound's structural representation can be depicted using SMILES notation: COc1ccc2c(cc(nc2c1)O)C(O)=O
.
The InChI key for this compound is NQUPXNZWBGZRQX-UHFFFAOYSA-N
, which provides a unique identifier for searching in chemical databases .
2-Hydroxy-7-methoxyquinoline-4-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions are typically conducted under mild conditions to avoid decomposition of sensitive functional groups. For example, esterification may require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid.
The mechanism of action for 2-hydroxy-7-methoxyquinoline-4-carboxylic acid primarily relates to its biological activities, which may include:
Studies have indicated that derivatives of quinoline compounds often show significant biological activity against various pathogens, making them valuable in drug development .
Relevant analyses indicate that this compound exhibits stability under standard laboratory conditions but may degrade when exposed to strong acids or bases .
2-Hydroxy-7-methoxyquinoline-4-carboxylic acid finds applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: